3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
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Description
3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a chemical compound. It belongs to the class of organic compounds known as alpha amino acid amides . The CAS number for this compound is 956624-57-0 .
Molecular Structure Analysis
The molecular formula of this compound is C12H11FN2O2S . The molar mass of this compound is 266.29 .Scientific Research Applications
Synthesis and Molecular Corroboration
The synthesis of pyrazole derivatives, including structures related to "3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole," has been a significant focus in medicinal chemistry due to their potential biological activities. For instance, Thangarasu et al. (2019) discussed the synthesis of novel pyrazole derivatives and their evaluation for antioxidant, anti-breast cancer, and anti-inflammatory properties. The study highlights the compounds' interaction with enzymes like Cyclooxygenase-2 (COX-2) and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, respectively, through molecular docking studies. This research suggests that certain synthesized pyrazole derivatives exhibit promising anti-inflammatory properties by showing excellent COX-2 inhibition and HRBC membrane stabilization properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antimicrobial Evaluation
Research on heterocyclic compounds incorporating sulfamoyl moieties, such as Darwish et al. (2014), has shown that these compounds exhibit promising antimicrobial activities. The study synthesized new heterocyclic compounds suitable as antimicrobial agents and evaluated them for their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial efficacy, highlighting their potential application in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Heterocyclic Sulfonamides
Tucker, Chenard, and Young (2015) described the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the utility of a sulfur-functionalized aminoacrolein derivative. This work underscores the importance of developing novel synthetic approaches for the creation of heterocyclic sulfonamides, which could have significant implications in drug discovery and development (Tucker, Chenard, & Young, 2015).
Antiproliferative Activities
The study by Mert et al. (2014) on pyrazole-sulfonamide derivatives revealed their antiproliferative activities against HeLa and C6 cell lines, showcasing the potential of these compounds as anticancer agents. Some derivatives exhibited broad-spectrum antitumor activity comparable to commonly used anticancer drugs, indicating their promise in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Properties
IUPAC Name |
3-cyclopropyl-1-(4-fluorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-10-3-5-11(6-4-10)18(16,17)15-8-7-12(14-15)9-1-2-9/h3-9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEIZBRNFOQCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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